molecular formula CH4O6S2 B1361356 Methanedisulfonic acid CAS No. 503-40-2

Methanedisulfonic acid

Cat. No.: B1361356
CAS No.: 503-40-2
M. Wt: 176.17 g/mol
InChI Key: OPUAWDUYWRUIIL-UHFFFAOYSA-N
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Description

Methionic acid, also known as methane disulfonic acid, is a sulfur-containing organic compound with the molecular formula CH₄O₆S₂. It is characterized by its high solubility in water and its strong acidic nature. Methionic acid is primarily used in various industrial and chemical processes due to its unique properties.

Mechanism of Action

Target of Action

Methanedisulfonic acid (CH2(SO3H)2) is an organosulfur compound and a disulfonic acid of methane It’s known for its high solubility and strong acidity, comparable to that of sulfuric acid , which suggests it may interact with a wide range of biological and chemical entities.

Biochemical Pathways

For instance, they can participate in reactions involving esterification, alkylation, and polymerization

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is limited. Given its strong acidity and high solubility in water , it’s likely to be readily absorbed and distributed in aqueous environments. Its metabolism and excretion would depend on the specific biological system in which it’s present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, this compound is considered a green acid with low toxicity and is biodegradable , suggesting it may have less environmental impact compared to other strong acids.

Biochemical Analysis

Biochemical Properties

Methanedisulfonic acid plays a significant role in biochemical reactions due to its strong acidic nature. It is involved in esterification reactions and can act as a catalyst in various biochemical processes . This compound interacts with enzymes, proteins, and other biomolecules primarily through its sulfonic acid groups, which can form strong hydrogen bonds and ionic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The strong acidity of this compound can lead to changes in the pH of the cellular environment, which can affect enzyme activity and metabolic processes . Additionally, this compound can interact with cell membrane proteins, potentially impacting cell signaling and transport mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its sulfonic acid groups, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins . The compound’s strong acidity allows it to participate in proton transfer reactions, which can further influence biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and metabolic flux . Stability studies have shown that this compound remains stable under dry conditions but can decompose when exposed to high temperatures or moisture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a catalyst in biochemical reactions without causing significant adverse effects . At high doses, this compound can be toxic and may lead to adverse effects such as tissue damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfatases and sulfonatases, which can catalyze the breakdown of sulfonic acid groups . These interactions can affect metabolic flux and the levels of metabolites within the cell . This compound can also influence the production of sulfur-containing compounds, which are essential for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s strong acidity allows it to form ionic bonds with transport proteins, facilitating its movement across cell membranes . This compound can accumulate in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as lysosomes and mitochondria . Its activity and function can be affected by its subcellular localization, as the compound can interact with different biomolecules in distinct cellular environments . Targeting signals and post-translational modifications can direct this compound to specific compartments, where it can participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionic acid can be synthesized through the reaction of methane sulfonic acid with sulfur trioxide in the liquid phase. This reaction occurs in the absence of a catalyst and at temperatures ranging from 100°C to 150°C . The process is efficient and yields a high-purity product.

Industrial Production Methods: In industrial settings, methionic acid is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The absence of a catalyst simplifies the process and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: Methionic acid undergoes various chemical reactions, including:

    Oxidation: Methionic acid can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form methane sulfonic acid.

    Substitution: Methionic acid can participate in substitution reactions where its sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methane sulfonic acid.

    Substitution: Various substituted sulfonic acids.

Scientific Research Applications

Methionic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Methionic acid is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

Methionic acid stands out due to its dual sulfonic acid groups, making it highly reactive and versatile in various chemical processes.

Properties

IUPAC Name

methanedisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUAWDUYWRUIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060118
Record name Methanedisulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-40-2, 6291-65-2
Record name Methanedisulfonic acid
Source CAS Common Chemistry
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Record name Methionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium methionate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanedisulfonic acid
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Record name Methanedisulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium methanedisulphonate
Source European Chemicals Agency (ECHA)
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Record name Methanedisulphonic acid
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Record name METHIONIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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